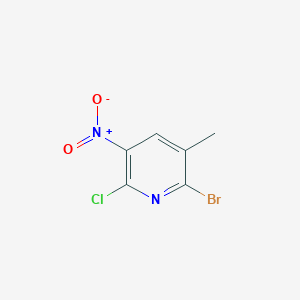

2-Bromo-6-chloro-3-methyl-5-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. Its presence is prominent in numerous natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as a wide range of alkaloids. In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its ability to bind to a diverse range of biological targets. This has led to its incorporation into a multitude of FDA-approved drugs, where it can influence properties such as solubility, bioavailability, and metabolic stability.

Beyond pharmaceuticals, pyridine derivatives are crucial in the agrochemical industry, forming the active components in many herbicides, insecticides, and fungicides. The unique electronic properties of the pyridine ring, including its basicity and ability to coordinate with metal ions, also make it an indispensable ligand in organometallic chemistry and catalysis. This versatility ensures that the synthesis and functionalization of pyridine scaffolds remain a central focus of research in advanced chemical synthesis.

Overview of Polysubstituted Pyridine Derivatives: Challenges and Opportunities

While the pyridine core is valuable, its true potential is unlocked through the precise installation of various functional groups onto the ring, leading to polysubstituted pyridine derivatives. The synthesis of these complex molecules, however, is not without its challenges. A primary difficulty lies in achieving regioselectivity—controlling the exact position of substitution on the pyridine ring. The inherent electronic nature of pyridine deactivates it towards electrophilic substitution compared to benzene, and reactions often require harsh conditions. mdpi.comindiamart.com Conversely, the ring is activated towards nucleophilic attack, primarily at the C2 and C4 positions. mdpi.com The synthesis of highly substituted pyridines often involves multi-step sequences or the construction of the ring from acyclic precursors, which can be complex and inefficient. chemicalbook.comnih.gov

Despite these synthetic hurdles, the opportunities presented by polysubstituted pyridines are immense. The ability to place multiple, distinct functional groups onto the scaffold allows for the fine-tuning of a molecule's steric and electronic properties. This is critical in drug discovery for optimizing interactions with a biological target and improving pharmacokinetic profiles. sigmaaldrich.com Furthermore, multicomponent reactions and modern catalytic methods are continually being developed to provide more efficient and modular access to these complex structures, opening new avenues for creating novel pharmacophores and materials. chemicalbook.com

Contextualizing 2-Bromo-6-chloro-3-methyl-5-nitropyridine within Halogenated Nitropyridine Chemistry

The compound this compound is a prime example of a highly functionalized pyridine designed for advanced synthetic applications. Its structure contains a strategic combination of substituents—two different halogens, a methyl group, and a nitro group—each contributing to its unique chemical reactivity and utility as a synthetic intermediate.

| Property | Data |

| Compound Name | This compound |

| Molecular Formula | C₆H₄BrClN₂O₂ |

| Molecular Weight | 251.47 g/mol |

| Structure | A pyridine ring substituted with a bromo group at position 2, a chloro group at position 6, a methyl group at position 3, and a nitro group at position 5. |

The deliberate incorporation of multiple halogen atoms and nitro groups onto a pyridine ring is a common strategy in modern organic synthesis for several reasons.

Electronic Activation: The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. researchgate.net This, combined with the inductive electron-withdrawing effects of the halogen atoms, strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the halogen leaving groups, allowing for the introduction of a wide variety of nucleophiles. mdpi.comnih.gov

Modulation of Physicochemical Properties: In medicinal chemistry, halogens are frequently introduced into lead compounds to enhance their pharmacological profile. They can increase lipophilicity, which can improve cell membrane permeability, and can block sites of metabolic degradation, thereby increasing the drug's half-life. orgsyn.org

Bioisosteric Replacement and Halogen Bonding: Halogen atoms can serve as bioisosteres for other functional groups and can participate in specific, non-covalent interactions known as halogen bonds. This is a highly directional interaction between the electrophilic region of a halogen atom and a Lewis base, which can be exploited in rational drug design to enhance binding affinity to target proteins.

Synthetic Handles: The nitro group itself is a versatile functional group. It can be readily reduced to an amino group, which then serves as a handle for a vast range of subsequent chemical transformations, such as amide couplings, diazotization reactions, or the formation of other heterocyclic rings. orgsyn.orgmdpi.com

Highly substituted pyridines like this compound are of immense strategic importance as they are not typically the final target molecule but rather versatile building blocks for constructing more complex molecular architectures.

The key to the utility of this compound lies in the orthogonal reactivity of its functional groups. The carbon-bromine and carbon-chlorine bonds possess different reactivities, particularly in transition-metal-catalyzed cross-coupling reactions. Generally, C-Br bonds are more reactive than C-Cl bonds towards oxidative addition to a metal center (e.g., Palladium). rsc.org This differential reactivity allows for selective, sequential functionalization. For instance, a Suzuki or Buchwald-Hartwig coupling reaction could be performed selectively at the C2 position (displacing bromide) while leaving the C6-chloro substituent intact for a subsequent, different coupling reaction under more forcing conditions.

The positions of the substituents are also strategically significant. The halogens at the C2 and C6 positions are particularly susceptible to nucleophilic substitution. guidechem.com The nitro group at C5 can be reduced to an amine, providing a point for diversification that is electronically and positionally distinct from the halogenated sites. orgsyn.org This built-in, multi-level reactivity allows chemists to construct complex molecules in a controlled and predictable manner, making compounds like this compound valuable precursors in the synthesis of novel pharmaceuticals and agrochemicals. chemicalbook.com

| Substituent on Pyridine Ring | Position | Synthetic Utility |

| Bromo | 2 | Highly reactive site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Typically more reactive than the chloro substituent. |

| Chloro | 6 | Reactive site for nucleophilic aromatic substitution and cross-coupling reactions, generally requiring more forcing conditions than the bromo substituent, allowing for sequential functionalization. |

| Nitro | 5 | Strong electron-withdrawing group activating the ring for nucleophilic attack. Can be reduced to a versatile amino group for further derivatization (e.g., amidation, diazotization). |

| Methyl | 3 | Modifies the steric and electronic properties of the ring. Can potentially be functionalized through radical reactions. |

Synthetic Strategies for this compound and Analogous Halogenated Nitropyridines

The synthesis of highly substituted pyridine derivatives, such as this compound, requires strategic approaches for both the construction of the pyridine core and the regioselective introduction of various functional groups. This article explores established and emerging methodologies applicable to the synthesis of such complex heterocyclic systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClN2O2 |

|---|---|

Molecular Weight |

251.46 g/mol |

IUPAC Name |

2-bromo-6-chloro-3-methyl-5-nitropyridine |

InChI |

InChI=1S/C6H4BrClN2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3 |

InChI Key |

WUMQRPQASHTBNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1Br)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 6 Chloro 3 Methyl 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitropyridines

Nucleophilic aromatic substitution is a key reaction for pyridines bearing electron-withdrawing groups and good leaving groups. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, involving a transient, negatively charged intermediate. masterorganicchemistry.com

The SNAr mechanism is significantly facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. wikipedia.orgnumberanalytics.com In the case of 2-bromo-6-chloro-3-methyl-5-nitropyridine, the nitro group (NO2) is a powerful EWG that activates the pyridine (B92270) ring towards nucleophilic attack. wikipedia.orgnumberanalytics.com This activation occurs through both inductive and resonance effects.

The nitro group, along with the electronegative nitrogen atom in the pyridine ring, delocalizes the negative charge of the intermediate formed during the reaction, thereby stabilizing it. masterorganicchemistry.comstackexchange.com This stabilization lowers the activation energy of the rate-determining step, which is the initial attack of the nucleophile on the aromatic ring. libretexts.orgyoutube.com The activating effect of EWGs is most pronounced when they are positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate. masterorganicchemistry.comstackexchange.comquora.com In this compound, the nitro group is ortho to the chlorine at C6 and meta to the bromine at C2, suggesting that the C6 position is highly activated towards nucleophilic substitution.

The relative reactivity of aromatic halides in SNAr reactions is significantly influenced by the number and position of electron-withdrawing groups, as illustrated in the table below.

| Compound | Relative Rate of Reaction with Nucleophile | Reason for Reactivity |

|---|---|---|

| Chlorobenzene | 1 | No activating groups, reacts very slowly. |

| 1-Chloro-4-nitrobenzene | 7 x 1010 | One para nitro group provides strong activation. masterorganicchemistry.com |

| 1-Chloro-2,4-dinitrobenzene | 2.4 x 1015 | Two nitro groups (ortho and para) provide very strong activation. masterorganicchemistry.com |

The intermediate in an SNAr reaction is known as a Meisenheimer complex or an anionic σ-adduct. wikipedia.orgchemeurope.com This complex is formed when a nucleophile attacks the electron-deficient aromatic ring, temporarily breaking the ring's aromaticity. wikipedia.orgwikipedia.org The resulting species is a resonance-stabilized cyclohexadienyl anion. masterorganicchemistry.com

In nitropyridine systems, the negative charge of the Meisenheimer complex is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. stackexchange.comwikipedia.org The formation of these complexes is typically the rate-limiting step in the SNAr reaction. researchgate.net While often transient, stable Meisenheimer complexes have been isolated and characterized, particularly in reactions involving highly electron-deficient systems and strong nucleophiles. wikipedia.orgchemeurope.comnih.gov Special instances of these intermediates include spirocyclic Meisenheimer complexes, which can be exceptionally stable. nih.gov

The stability and formation of these adducts are crucial for the reaction to proceed. Quantum chemical calculations have shown that depending on the reactants, the σ-adduct can be a true intermediate in a local energy minimum or a transition state. mdpi.com

The regioselectivity and rate of SNAr reactions on polysubstituted pyridines like this compound are governed by a combination of electronic and steric factors.

Electronic Effects : Nucleophilic attack on the pyridine ring is favored at the positions ortho and para (C2, C4, C6) to the ring nitrogen because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.comyoutube.com The presence of the nitro group at C5 further activates the C6 and C4 positions. In this specific molecule, the C6 position is ortho to the nitro group and the C2 position is para to the nitro group (relative to the ring nitrogen), making both susceptible to attack. However, the C6 position is generally more activated due to the combined influence of the ring nitrogen (para) and the nitro group (ortho).

Positional Isomerism : The relative positions of the halogens and the activating nitro group are critical. With the nitro group at C5, the chlorine at C6 is more activated than the bromine at C2. 3-Halopyridines are generally much less reactive in SNAr reactions because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. youtube.com

Steric Hindrance : The methyl group at the C3 position introduces steric hindrance, which can affect the rate of nucleophilic attack at the adjacent C2 position. numberanalytics.comresearchgate.net A bulky nucleophile would experience greater steric repulsion when attacking the C2 position compared to the C6 position. This steric hindrance can lead to a preference for substitution at the less hindered C6 position. numberanalytics.comcapes.gov.br The reactivity of nucleophiles can be significantly reduced by steric bulk; for instance, tert-butoxide is less reactive than methoxide (B1231860) due to steric effects. numberanalytics.com

| Position of Attack | Activating Factors | Deactivating/Hindering Factors | Predicted Reactivity |

|---|---|---|---|

| C2 (Bromo) | Para to ring nitrogen, meta to nitro group. | Steric hindrance from C3-methyl group. | Less reactive. |

| C6 (Chloro) | Ortho to nitro group, para to ring nitrogen. | None significant. | More reactive. |

Vicarious Nucleophilic Substitution (VNS) is a reaction that allows for the formal substitution of a hydrogen atom in an electron-deficient aromatic ring. organic-chemistry.org The reaction involves a nucleophile that carries a leaving group on the nucleophilic atom. organic-chemistry.orgacs.org The mechanism proceeds through the formation of an anionic σ-adduct, followed by a base-induced β-elimination of the leaving group from the nucleophile and a hydrogen atom from the ring. acs.orgnih.gov

VNS reactions are common in nitropyridine systems, where the nitro group strongly activates the ring for nucleophilic attack. organic-chemistry.orgkuleuven.bescispace.com The substitution typically occurs at positions ortho or para to the nitro group. organic-chemistry.org In the case of this compound, a potential site for VNS would be the C4 position, which is ortho to the nitro group.

Interestingly, in halonitroarenes, VNS of hydrogen is often kinetically favored over the standard SNAr of the halogen. organic-chemistry.orgkuleuven.be This is because the addition of a nucleophile is generally faster at a position occupied by hydrogen than at a position bearing a halogen. acs.orgnih.gov However, the subsequent elimination steps determine the final product.

In SNAr reactions, the nature of the leaving group is also a factor, although its departure is not the rate-determining step. wikipedia.orglibretexts.org The typical order of leaving group ability (nucleofugality) for halogens in SNAr reactions is F > Cl > Br > I. libretexts.orgresearchgate.net This is contrary to the trend in SN1 and SN2 reactions and is because the high electronegativity of fluorine strongly activates the ring towards the initial, rate-limiting nucleophilic attack. libretexts.org

The nitro group is also a possible leaving group in SNAr reactions, although it is generally less common than halogen displacement. researchgate.net In some cases, such as the reaction of methyl 3-nitropyridine-4-carboxylate with cesium fluoride, the nitro group can be displaced. wikipedia.org The cyanide group can also act as a highly active leaving group in SNAr reactions, sometimes being displaced preferentially over halogens. researchgate.net

For this compound, considering the combined electronic activation and leaving group tendencies, the substitution of the chlorine atom at the C6 position is the most likely outcome in a typical SNAr reaction.

Metal-Catalyzed Cross-Coupling Reactions of Halopyridines

Halopyridines are excellent substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.goveie.grwikipedia.orgnih.gov Common examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. eie.grwikipedia.org These reactions typically involve a palladium, nickel, or copper catalyst. wikipedia.orgnih.govnih.gov

The general mechanism for many of these reactions involves three key steps:

Oxidative Addition : The metal catalyst inserts into the carbon-halogen bond of the halopyridine. wikipedia.orgyoutube.com

Transmetalation (for reactions like Suzuki and Negishi): The organic group from an organometallic reagent is transferred to the catalyst. wikipedia.orgyoutube.com

Reductive Elimination : The two organic fragments couple, and the product is released, regenerating the catalyst. wikipedia.orgyoutube.com

For dihalogenated pyridines, selective cross-coupling at one position is often possible. The site of reaction is influenced by the nature of the halogen and its position on the ring. In general, the C-Br bond is more reactive than the C-Cl bond in oxidative addition. nih.gov Furthermore, for 6-membered nitrogen-containing heterocycles, cross-coupling typically occurs preferentially at the C-X bond adjacent to the nitrogen (the C2 or C6 position). nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille) with Halopyridines

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. thieme-connect.deresearchgate.net These transformations are particularly valuable for the functionalization of heterocyclic scaffolds like pyridine, which are prevalent in pharmaceuticals and agrochemicals. nih.gov Reactions such as the Suzuki-Miyaura (coupling with organoboron reagents), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Stille (coupling with organostannanes) provide powerful methods for introducing diverse carbon-based substituents onto halopyridine cores. researchgate.netwikipedia.org The general mechanism for these reactions involves a catalytic cycle featuring oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation (for Suzuki, Stille) or migratory insertion (for Heck, Sonogashira), and concluding with reductive elimination to yield the product and regenerate the active catalyst. acs.orglibretexts.org The application of these methods to multi-halogenated pyridines, such as this compound, presents unique challenges and opportunities related to substrate compatibility and selective functionalization. thieme-connect.de

Substrate Scope and Limitations for Multi-halogenated Pyridines

The scope of palladium-catalyzed cross-coupling reactions on multi-halogenated pyridines is broad, yet subject to specific limitations dictated by the nature of both the pyridine substrate and the coupling partner. researchgate.net

Coupling Partners:

Suzuki-Miyaura: A wide array of aryl-, heteroaryl-, and alkylboronic acids and their esters can be successfully coupled. nih.gov However, reactions involving certain heteroarylboron reagents can result in poor conversions. nih.gov Electron-rich boronic acids have been shown to produce good yields. mdpi.com The stability of the boron reagent is a critical factor; potassium organotrifluoroborates, for example, often provide superior results due to their enhanced stability compared to the corresponding boronic acids. nih.gov

Negishi and Kumada: To overcome limitations with heteroarylboronic acids in Suzuki couplings, organozinc (Negishi) and organomagnesium (Kumada) reagents can be effective alternatives for introducing heteroaryl and alkyl groups. nih.gov

Heck: The Heck reaction is effective for coupling with various alkenes. organic-chemistry.orgnih.gov A notable challenge in applying this reaction to N-heteroaryl halides is the potential for the substrate's nitrogen atom to coordinate with the palladium catalyst, leading to catalyst poisoning. nih.gov

Sonogashira: This reaction allows for the introduction of terminal alkynes.

Limitations: A primary challenge with multi-halogenated pyridines is achieving selective mono-functionalization, as the presence of multiple reactive sites can lead to the formation of mixtures of mono- and di-substituted products. nih.gov The reaction conditions must be carefully controlled to favor the desired outcome. Furthermore, the inherent electronic properties and substitution patterns of the pyridine ring can significantly influence reactivity. For instance, the Lewis basicity of the pyridine nitrogen can inhibit catalyst activity, a challenge that is often addressed through the design of specialized ligands. nih.gov The presence of sensitive functional groups on either coupling partner also defines the reaction's limitations, although the tolerance of modern catalyst systems is remarkably broad. researchgate.net

| Coupling Reaction | Typical Coupling Partners | Common Limitations with Multi-halogenated Pyridines | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl/alkyl boronic acids and esters | Poor conversion with some heteroarylboron reagents; potential for di-arylation; proto-deboronation of boronic acid. | nih.govnih.govnih.gov |

| Heck | Alkenes | Catalyst poisoning by N-heteroaryl coordination; control of regioselectivity (e.g., linear vs. branched). | nih.gov |

| Sonogashira | Terminal Alkynes | Requires co-catalyst (typically copper); potential for homocoupling of alkyne. | researchgate.net |

| Negishi/Kumada | Organozinc/Organomagnesium reagents | High reactivity of organometallic reagents can limit functional group tolerance. | nih.gov |

Design and Evaluation of Catalyst Systems for Optimized Coupling Efficiency

The success of cross-coupling reactions on challenging substrates like multi-halogenated pyridines is highly dependent on the catalyst system, which comprises the palladium source, ligand, base, and solvent.

Ligand Design: Ligand development has been pivotal in expanding the scope and efficiency of these reactions.

Early Systems: Initially, simple phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) were widely used. mdpi.com

Bulky, Electron-Rich Ligands: The introduction of sterically hindered and electron-rich alkylphosphine and N-heterocyclic carbene (NHC) ligands marked a significant advancement. Ligands like RuPhos, Ad₂PⁿBu, and NHCs such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride) favor the formation of highly active, low-coordinate palladium complexes. nih.govnih.govnih.gov These catalysts can facilitate reactions at lower temperatures, improve reaction rates, and enable the coupling of less reactive aryl chlorides. nih.govnsf.gov The steric bulk of the ligand is often crucial for promoting the reductive elimination step and preventing catalyst deactivation. nih.gov

Palladium Precursors: Various palladium sources are employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and preformed palladium-ligand complexes (precatalysts). nih.govnih.gov Precatalysts offer improved air stability and reliability, ensuring the efficient generation of the active Pd(0) species in situ. mdpi.com

Bases and Solvents: The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, LiOᵗBu) and solvent (e.g., dioxane, toluene, THF) is critical and must be optimized for each specific transformation. nih.govmdpi.com The base not only facilitates the transmetalation step (in Suzuki coupling) or deprotonation but also influences catalyst stability and activity.

| Catalyst System Component | Examples | Role / Advantage | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | Source of active Pd(0) catalyst; precatalysts offer stability and reproducibility. | nih.govnih.gov |

| Ligands | PPh₃, RuPhos, XPhos, IPr, SIPr, QPhos | Stabilizes Pd center; modulates reactivity and selectivity; bulky, electron-rich ligands are highly effective. | nih.govnih.govnsf.gov |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃, KF, LiOᵗBu | Facilitates transmetalation and/or neutralizes acid byproduct; choice affects reaction rate and yield. | nih.govnih.govmdpi.com |

| Solvent | Dioxane, Toluene, THF, DMF | Solubilizes reagents; can influence catalyst activity and selectivity. | nih.govmdpi.commdpi.com |

Chemoselectivity and Regiochemical Control in Reactions Involving Multiple Halogen Atoms

In substrates containing multiple, distinct halogen atoms, such as this compound, controlling the site of reaction is a paramount synthetic challenge. The regioselectivity of the initial oxidative addition step is governed by a combination of electronic, steric, and catalyst-controlled factors. thieme-connect.deacs.org

Inherent Reactivity and Electronic Effects:

Carbon-Halogen Bond Strength: The C–X bond dissociation energy (BDE) is a key determinant of reactivity. Generally, the order of reactivity follows C–I > C–Br > C–Cl. acs.org For this compound, this intrinsic difference favors oxidative addition at the C₂–Br bond over the C₆–Cl bond. acs.org

Positional Activation: The electron-withdrawing nature of the pyridine nitrogen atom renders the α-positions (C2 and C6) and the γ-position (C4) more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. nsf.govnih.gov In the target molecule, both the C2 and C6 positions are activated.

Substituent Influence: The powerful electron-withdrawing nitro group at the C5 position significantly increases the electrophilicity of the adjacent C6 position, enhancing its reactivity. Conversely, the electron-donating methyl group at C3 slightly deactivates the adjacent C2 position.

The interplay of these factors suggests a competitive scenario. While the C–Br bond is intrinsically more labile, the C6 position is strongly activated electronically by both the ring nitrogen and the adjacent nitro group. In many standard catalyst systems, the difference in halogen reactivity (Br vs. Cl) is the dominant factor, leading to selective coupling at the C2-bromo position. nih.govrsc.org

Ligand-Controlled Selectivity: Remarkably, the inherent regiochemical preference of a substrate can be overridden and even inverted through judicious ligand selection. Studies on 2,4-dihalopyridines have demonstrated that while conventional catalysts favor reaction at the C2 position, the use of very sterically hindered ligands, such as the NHC ligand IPr or the phosphine ligand QPhos, can promote selective cross-coupling at the C4 position. nih.govnsf.govnih.gov This "unconventional" selectivity is attributed to the ligand's ability to favor a specific geometry or electronic state of the palladium center during the selectivity-determining oxidative addition step. nih.gov This principle of ligand-controlled regioselectivity offers a powerful strategy for selectively functionalizing either halogen position in a molecule like this compound by simply tuning the catalytic system.

Carbon-Heteroatom Bond Formation in Halopyridines

Beyond C-C bond formation, palladium catalysis is instrumental in forging carbon-heteroatom bonds, with the Buchwald-Hartwig amination being the preeminent method for constructing C-N bonds. wikipedia.orgorganic-chemistry.org This reaction couples aryl halides with primary or secondary amines and has become an indispensable tool in medicinal chemistry for the synthesis of arylamines. rug.nllibretexts.org

The application of the Buchwald-Hartwig amination to dihalopyridines is well-established. researchgate.netacs.org Similar to C-C coupling reactions, chemoselectivity is a critical consideration. The reaction generally proceeds with preferential substitution at the most reactive halogen, following the trend I > Br > Cl. researchgate.net For a substrate like this compound, selective mono-amination at the C2-bromo position would be the expected outcome under carefully controlled conditions.

The efficiency of the Buchwald-Hartwig amination relies heavily on the choice of ligand. Bidentate phosphine ligands such as Xantphos and BINAP have proven highly effective, allowing for the coupling of a wide range of amines under relatively mild conditions and with excellent functional group tolerance. wikipedia.orgresearchgate.net The choice of base (commonly a strong, non-nucleophilic base like NaOᵗBu or K₃PO₄) and solvent are also crucial for achieving high yields. libretexts.org

Radical Reactions and Their Role in Pyridine Functionalization

Radical chemistry provides a complementary approach to transition-metal-catalyzed methods for pyridine functionalization. rsc.org Radical reactions often proceed via mechanisms orthogonal to ionic pathways, enabling unique reactivity and functional group compatibility. nih.gov The classic Minisci reaction, involving the addition of nucleophilic carbon radicals to protonated pyridines, is a powerful tool but can suffer from poor regioselectivity, often yielding mixtures of C2 and C4 substituted products. acs.orgacs.org

Modern advancements, particularly in the field of photoredox catalysis, have enabled the generation of pyridyl radicals from stable halopyridine precursors under exceptionally mild conditions. nih.gov Single-electron reduction of a halopyridine can lead to a radical anion, which then fragments to produce a pyridyl radical in a regiospecific manner. These pyridyl radicals can then engage in a variety of transformations, such as addition to alkenes. nih.gov

Generation and Reactivity of Bromine Radicals with Substituted Pyridines

The reaction of substituted pyridines with bromine radicals typically involves an electrophilic aromatic substitution-type mechanism. Bromine radicals (Br•) can be generated from sources like elemental bromine (Br₂) or N-bromosuccinimide (NBS) under radical-generating conditions, such as exposure to UV light or the use of a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.com

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic attack, including by radical species. Such reactions often require harsh conditions, such as high temperatures or the presence of strong acids like oleum. google.comyoutube.com The regioselectivity of the attack is governed by the electronic properties of the substituents on the ring. Electron-donating groups activate the ring towards substitution, while electron-withdrawing groups deactivate it.

In the case of this compound, the pyridine ring is severely deactivated by the two halogen atoms and, most significantly, the potent nitro group. Therefore, it would be expected to be highly unreactive towards further bromination via a radical pathway. Any potential radical reaction would more likely be initiated at a less deactivated site or a different functional group if available. Some fluorinating agents, such as pyridine•BrF₃, are known to react via pathways that can involve radical intermediates, particularly with aliphatic substrates. acs.org

Mechanistic Pathways of Free Radical Chain Reactions (Initiation, Propagation, Termination) in Organic Synthesis

Free radical chain reactions are a fundamental class of reactions in organic synthesis, characterized by a sequence of repeating steps that propagate the reaction. These reactions typically proceed through three distinct phases: initiation, propagation, and termination. While specific experimental studies on this compound are not extensively documented in the public domain, its behavior in free radical reactions can be inferred from the well-established principles of free radical chemistry applied to substituted and electron-deficient pyridine systems.

Initiation: This is the initial step where a reactive radical species is generated, usually through the homolytic cleavage of a weak bond by heat or light. libretexts.org For a reaction involving this compound, a radical initiator, such as a peroxide or azobisisobutyronitrile (AIBN), would be required. For instance, dibenzoyl peroxide can undergo thermal decomposition to generate phenyl radicals, which can then initiate the chain reaction.

Propagation: This phase consists of a series of steps where the initial radical reacts with a stable molecule to form a product and a new radical, which continues the chain. In the context of the target molecule, a radical (let's denote it as R•) generated during initiation could abstract a hydrogen atom from the methyl group at the C3 position of the pyridine ring. This would result in the formation of a stabilized benzylic-type radical on the methyl group. This radical is stabilized by resonance with the pyridine ring.

The newly formed pyridyl methyl radical can then react with a halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to form the halogenated product and a new succinimidyl radical, which continues the propagation cycle.

Termination: This is the final stage of the chain reaction where radicals are consumed without generating new ones, thus terminating the chain. This can occur through various radical combination or disproportionation reactions. For example, two pyridyl methyl radicals could combine to form a dimer, or a pyridyl methyl radical could combine with another radical from the reaction mixture.

A summary of the mechanistic pathways is presented in the table below:

| Reaction Stage | Description | Generic Example |

| Initiation | Generation of free radicals from a non-radical species. | Peroxide --(Heat)--> 2 R-O• |

| Propagation | A radical reacts with a stable molecule to form a product and a new radical. | R-O• + Py-CH3 --> R-OH + Py-CH2• |

| The new radical reacts to form the final product and regenerate the propagating radical. | Py-CH2• + Br2 --> Py-CH2Br + Br• | |

| Termination | Destruction of radicals, ending the chain reaction. | 2 Py-CH2• --> Py-CH2-CH2-Py |

Selectivity Considerations in Radical Bromination vs. Chlorination of Pyridine Rings

The selectivity of radical halogenation reactions, particularly the competition between bromination and chlorination, is a critical aspect of synthetic strategy. The regioselectivity of these reactions on the pyridine ring of this compound is influenced by both electronic and steric factors.

The pyridine ring in this compound is electron-deficient due to the presence of the electronegative nitrogen atom and the strongly electron-withdrawing nitro group at the C5 position. The chlorine at C6 and bromine at C2 further contribute to this electron deficiency. Radical reactions on electron-deficient aromatic systems, such as the Minisci reaction, are well-documented. acs.org Generally, nucleophilic radicals preferentially attack the electron-poor positions of the pyridine ring, which are the C2, C4, and C6 positions. However, in this specific molecule, these positions are already substituted.

Therefore, radical attack is more likely to occur on the side-chain methyl group. The key difference between radical bromination and chlorination lies in their reactivity and selectivity. According to the Hammond postulate, the transition state of an endothermic reaction step resembles the products, while the transition state of an exothermic step resembles the reactants. masterorganicchemistry.com

Radical Bromination: The hydrogen abstraction step by a bromine radical is endothermic. masterorganicchemistry.com This means the transition state is product-like, having significant radical character on the carbon atom. Consequently, the stability of the resulting radical plays a crucial role in determining the reaction rate. Bromination is, therefore, highly selective for the formation of the most stable radical. In the case of this compound, hydrogen abstraction from the methyl group would lead to a relatively stable benzylic-type radical, making the side-chain bromination a favorable process.

Radical Chlorination: In contrast, the hydrogen abstraction step by a chlorine radical is exothermic. masterorganicchemistry.com The transition state is reactant-like, with less developed radical character on the carbon atom. As a result, the stability of the forming radical has a smaller influence on the transition state energy. This makes chlorination less selective and more reactive than bromination. youtube.comchemistrysteps.com It is more likely to yield a mixture of products if there are multiple accessible C-H bonds with similar bond dissociation energies.

The selectivity differences are summarized in the following table:

| Halogenation | Reactivity | Selectivity | Nature of Transition State (H-abstraction) | Governing Factor |

| Bromination | Lower | Higher youtube.comchemistrysteps.com | Product-like (late) masterorganicchemistry.com | Stability of the resulting radical |

| Chlorination | Higher | Lower youtube.comchemistrysteps.com | Reactant-like (early) masterorganicchemistry.com | Statistical factors and bond strengths |

For this compound, radical bromination would be expected to show high selectivity for the substitution on the methyl group. Radical chlorination would also likely favor the methyl group due to the formation of a stabilized radical, but it might exhibit lower selectivity compared to bromination. Direct halogenation of the pyridine ring itself via a radical pathway is less likely due to its electron-deficient nature, which disfavors radical addition to the ring. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Chloro 3 Methyl 5 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-proton framework. For a complex, polysubstituted heteroaromatic compound like 2-Bromo-6-chloro-3-methyl-5-nitropyridine, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous assignment of its structure.

One-Dimensional NMR Techniques (¹H, ¹³C) for Proton and Carbon Framework Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis. The predicted chemical shifts are based on the additive effects of the various substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the nitro group and the halogens (bromo and chloro) generally leads to a downfield shift (deshielding) of nearby nuclei, while the methyl group has a slight shielding effect.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms of the pyridine ring, plus one signal for the methyl carbon. The chemical shifts of the ring carbons are influenced by the attached substituents. The carbons bearing the bromine (C2), chlorine (C6), and nitro group (C5) are expected to be significantly affected. Due to the complexity of substituent effects in polysubstituted pyridines, precise prediction is challenging without experimental data, but general regions can be estimated. acs.orgacs.orgtandfonline.commdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H4 | 8.5 - 9.0 | - | s (singlet) |

| -CH₃ | 2.5 - 2.8 | - | s (singlet) |

| C2 | - | 140 - 145 | s (quart) |

| C3 | - | 135 - 140 | s (quart) |

| C4 | - | 138 - 143 | d (doublet) |

| C5 | - | 145 - 150 | s (quart) |

| C6 | - | 150 - 155 | s (quart) |

| -CH₃ | - | 18 - 22 | q (quartet) |

Two-Dimensional NMR Techniques (COSY, HSQC, NOESY, ROESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are indispensable for confirming the proposed structure by revealing through-bond and through-space correlations between nuclei. libretexts.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. oxinst.com For this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming that the single aromatic proton is isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would be crucial for definitively assigning the signals for C4 (via correlation with H4) and the methyl carbon (via correlation with the methyl protons).

HMBC (Heteronuclear Multiple Bond Correlation): While not explicitly listed in the outline, HMBC is a vital 2D technique that shows correlations between protons and carbons over two to three bonds. This would be the key experiment for assigning the quaternary carbons. Expected correlations would include:

H4 to C2, C3, C5, and C6.

Methyl protons to C2, C3, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. A significant NOE or ROE correlation would be expected between the methyl protons at C3 and the aromatic proton at C4, providing definitive proof of their spatial closeness and confirming the substitution pattern.

Application in Regioisomeric Differentiation for Complex Pyridine Derivatives

NMR spectroscopy is a powerful tool for distinguishing between regioisomers, which have the same molecular formula but different arrangements of substituents. nih.govoxinst.com For example, a potential regioisomer of the target compound is 4-Bromo-6-chloro-3-methyl-5-nitropyridine .

The NMR data for this isomer would be distinctly different:

¹H NMR: It would feature a singlet for the aromatic proton at the C2 position. The chemical shift of this H2 proton would likely be different from the H4 proton in the target compound due to the different neighboring substituents.

NOESY/ROESY: Crucially, in the 4-bromo isomer, no NOE/ROE correlation would be observed between the methyl protons (at C3) and the aromatic proton (at C2), as they are not spatially adjacent. This absence of correlation, when compared to the expected presence of a correlation in this compound, provides an unambiguous method for differentiation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. nih.govresearchgate.net For this compound, the molecular formula is C₆H₄BrClN₂O₂.

The presence of bromine and chlorine, with their characteristic isotopic abundances (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), would result in a distinctive isotopic cluster for the molecular ion [M]⁺, [M+2]⁺, [M+4]⁺, etc., which is a powerful diagnostic tool. miamioh.edu HRMS would confirm the elemental composition by matching the experimentally determined exact mass to the calculated value.

Calculated Exact Masses for the Molecular Ion of C₆H₄BrClN₂O₂

| Isotope Combination | Calculated Monoisotopic Mass (Da) |

| C₆H₄⁷⁹Br³⁵ClN₂O₂ | 249.9196 |

| C₆H₄⁸¹Br³⁵ClN₂O₂ | 251.9175 |

| C₆H₄⁷⁹Br³⁷ClN₂O₂ | 251.9166 |

| C₆H₄⁸¹Br³⁷ClN₂O₂ | 253.9146 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides valuable structural information. ncsu.edulibretexts.org For this compound, several fragmentation pathways can be predicted based on the known behavior of nitroaromatic and halogenated compounds. nih.gov

Potential Fragmentation Pathways:

Loss of Nitro Group: A primary fragmentation would likely be the loss of the nitro group as •NO₂ (46 Da) or the loss of NO (30 Da) followed by CO (28 Da).

Loss of Halogens: Cleavage of the carbon-halogen bonds could lead to the loss of a bromine radical (•Br, 79/81 Da) or a chlorine radical (•Cl, 35/37 Da). The relative ease of loss would depend on the bond strengths.

Loss of Methyl Group: Fragmentation involving the loss of the methyl radical (•CH₃, 15 Da) is also possible.

Ring Cleavage: Following initial losses, the pyridine ring itself may undergo fragmentation, often involving the loss of small molecules like HCN.

Table of Potential MS/MS Fragments

| Precursor Ion (m/z) | Neutral Loss | Fragment m/z (for ⁷⁹Br, ³⁵Cl) |

| 250 | •NO₂ | 204 |

| 250 | •Br | 171 |

| 250 | •Cl | 215 |

| 204 | •Cl | 169 |

| 204 | CO | 176 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds. When infrared light is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational modes of the molecule's functional groups, resulting in an FT-IR spectrum. Raman spectroscopy, conversely, involves scattering monochromatic light (typically from a laser) and analyzing the frequency shifts in the scattered light, which also correspond to the vibrational modes.

For this compound, a detailed analysis of its FT-IR and Raman spectra would reveal characteristic vibrational frequencies associated with its constituent parts: the pyridine ring, and the bromo, chloro, methyl, and nitro substituents.

Key vibrational modes that would be expected and analyzed include:

Nitro Group (NO₂) Vibrations: Asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. These are often strong bands in both IR and Raman spectra.

Pyridine Ring Vibrations: C-H stretching modes above 3000 cm⁻¹, C=C and C=N stretching vibrations within the 1400-1650 cm⁻¹ range, and various ring breathing and deformation modes at lower wavenumbers.

C-Cl and C-Br Stretching: Vibrations for these heavy atoms would be found in the fingerprint region, typically below 800 cm⁻¹.

Methyl Group (CH₃) Vibrations: Symmetric and asymmetric stretching and bending modes.

A thorough search of scientific literature did not yield any published experimental FT-IR or Raman spectra for this compound. Therefore, a data table of vibrational frequencies and their assignments cannot be compiled.

Table 4.3.1: Hypothetical FT-IR and Raman Vibrational Modes for this compound No experimental data is available in the public domain.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | 1500-1600 |

| NO₂ Symmetric Stretch | 1300-1400 |

| Aromatic C=C/C=N Stretch | 1400-1650 |

| C-H Stretch (Aromatic) | >3000 |

| CH₃ Stretch | 2850-3000 |

| C-Cl Stretch | 600-800 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal of the compound, a pattern is generated that can be mathematically deconvoluted to produce a model of the crystal lattice and the exact structure of the molecule, including bond lengths, bond angles, and torsion angles.

For this compound, a single-crystal X-ray diffraction study would provide invaluable information on its solid-state conformation. It would confirm the substitution pattern on the pyridine ring and reveal details about intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing. Key parameters obtained would include the crystal system, space group, and unit cell dimensions.

Despite extensive searches of crystallographic databases and the scientific literature, no published crystal structure for this compound has been found. Consequently, detailed crystallographic data cannot be presented.

Table 4.4.1: Illustrative Crystallographic Data Table for a Molecular Crystal No experimental data is available for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄BrClN₂O₂ |

| Formula Weight | 251.47 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Computational and Theoretical Investigations of 2 Bromo 6 Chloro 3 Methyl 5 Nitropyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules like 2-bromo-6-chloro-3-methyl-5-nitropyridine. These methods allow for the detailed examination of molecular geometries, electronic structures, and energies, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

For substituted pyridines, hybrid functionals such as B3LYP and B3P86 are commonly employed. researchgate.netbohrium.com These functionals incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in aromatic and heterocyclic systems. The choice of functional can influence the calculated properties; for instance, a DFT study on nitro derivatives of pyridine (B92270) used various functionals to calculate heats of formation, finding that while the trends were consistent, the absolute values differed. researchgate.net

The electronic properties of halogenated aromatic compounds are highly dependent on the substitution pattern. nih.gov For a molecule like this compound, DFT calculations would be crucial to understand how the interplay between the electron-withdrawing nitro, chloro, and bromo groups and the electron-donating methyl group influences the geometry and electron distribution of the pyridine ring.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Thiadiazole (Analogue System) Calculated using DFT

This table presents data for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) as a representative example of how DFT is used to calculate geometric parameters. Similar calculations would be applied to this compound.

| Parameter | Bond/Angle | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |

| Bond Length (Å) | C–S | 1.725 | 1.716 |

| Bond Length (Å) | C=N | 1.309 | 1.302 |

| Bond Length (Å) | C–N | 1.365 | 1.360 |

| Bond Length (Å) | C–C | 1.488 | 1.488 |

| Bond Angle (°) | C–S–C | 85.1 | 85.1 |

| Bond Angle (°) | N–C–S | 115.8 | 115.4 |

| Bond Angle (°) | N–C–N | 123.2 | 123.2 |

Data sourced from a computational study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. acs.org

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation, which can be significant. More accurate methods, such as Møller-Plesset perturbation theory (e.g., MP2), build upon the HF method to include electron correlation effects. rsc.org

Studies on pyridine and its valence isomers have employed various levels of theory, including HF and MP2, to optimize geometries and calculate total energies. researchgate.net These studies show that including electron correlation is important for achieving higher accuracy. For example, MP2 calculations provide more reliable interaction energies for systems involving non-covalent interactions, such as those that might occur between substituted pyridines. rsc.org High-level ab initio calculations, such as RI-MP2 with a large basis set (aug-cc-pVQZ), have been used to study anion–π interactions in pyridine rings, demonstrating the enhanced binding properties that can be accurately captured with these methods. researchgate.net While computationally more demanding than DFT, these methods serve as important benchmarks for assessing the accuracy of less expensive approaches.

The choice of basis set is a critical aspect of any quantum chemical calculation, dictating the flexibility of the mathematical functions used to represent the molecular orbitals. For molecules containing halogens and nitro groups, such as this compound, specific considerations are necessary.

Halogenated compounds often require basis sets that include polarization functions (e.g., denoted by * or (d,p) in Pople-style basis sets like 6-31G(d,p)) to accurately describe the anisotropic distribution of electrons around the halogen atoms. dokumen.pubmit.edu For calculations involving anions or properties like electron affinity, diffuse functions (e.g., denoted by + in basis sets like 6-31+G*) are essential. bohrium.com These functions provide the necessary flexibility to describe the loosely bound electrons in an anion.

A study on halo-substituted pyridines and pyrazines found that the 6-31+G* basis set was sufficient for calculating vertical electron affinities, with further enlargement not significantly altering the results. bohrium.com Correlation-consistent basis sets, such as the aug-cc-pVTZ, are often used for high-accuracy calculations as they are designed to systematically converge towards the complete basis set limit. researchgate.net The selection of a basis set always involves a trade-off between computational cost and desired accuracy. For larger systems or high-throughput screenings, smaller basis sets may be used, while for detailed mechanistic studies or benchmarking, larger and more flexible basis sets are preferred. umich.eduresearchgate.net

Analysis of Electronic Structure and Reactivity Descriptors

Beyond geometry and energy, computational methods provide a wealth of information about a molecule's electronic structure, which can be used to predict its chemical behavior. Reactivity descriptors derived from these calculations are invaluable for understanding and predicting reaction outcomes.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). researchgate.net

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive.

For a polysubstituted molecule like this compound, the locations and energies of the HOMO and LUMO would be heavily influenced by the substituents. The electron-withdrawing nitro and halogen groups would be expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. FMO analysis can pinpoint the specific atoms on the pyridine ring that have the largest orbital coefficients in the LUMO, identifying them as the most probable sites for such an attack. wuxiapptec.comacs.orgacs.org

Table 2: Representative FMO Data for Substituted Pyridines

This table provides hypothetical but realistic FMO energy values for differently substituted pyridines to illustrate the concepts. Actual values for this compound would require specific calculation.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

| Pyridine | -6.8 | -0.5 | 6.3 | Low |

| 3-Nitropyridine | -7.5 | -1.5 | 6.0 | Higher (more electrophilic) |

| 4-Chloropyridine | -7.0 | -0.8 | 6.2 | Moderately higher |

| This compound | -8.2 (Est.) | -2.5 (Est.) | 5.7 (Est.) | High (strongly electrophilic) |

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It provides a visual representation of the charge distribution and is an excellent tool for predicting the sites of electrophilic and nucleophilic attack. readthedocs.io

MEP maps use a color scale to indicate different potential values. Typically, regions of negative electrostatic potential (electron-rich, attractive to electrophiles) are colored red, while regions of positive electrostatic potential (electron-poor, attractive to nucleophiles) are colored blue. uni-muenchen.dereadthedocs.io Intermediate potentials are represented by colors like orange, yellow, and green.

For this compound, an MEP map would likely show:

Strongly negative potential (red) around the oxygen atoms of the nitro group, identifying them as primary sites for interaction with electrophiles or hydrogen bond donors.

Strongly positive potential (blue) near the hydrogen atoms of the methyl group and potentially in a region above and below the aromatic ring, indicating electrophilic character.

The presence of halogens creates regions of positive potential along the C-X bond axis (a "sigma-hole"), making them potential halogen bond donors. rsc.org

The nitrogen atom of the pyridine ring would have a region of negative potential associated with its lone pair, although its nucleophilicity would be significantly reduced by the strong electron-withdrawing effects of the nitro and halogen substituents.

By analyzing the MEP map, chemists can predict how the molecule will interact with other reagents, guiding the design of chemical reactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a critical computational method for dissecting the molecular wavefunction to understand charge distribution, donor-acceptor interactions, and the nature of chemical bonds. For this compound, NBO analysis reveals the significant electronic influence of its substituents on the pyridine ring.

The strong electron-withdrawing nature of the nitro group at the C5 position, coupled with the inductive effects of the bromine and chlorine atoms at C2 and C6, creates a highly electron-deficient (electrophilic) aromatic system. This is quantitatively reflected in the NBO charges, where the carbon atoms of the pyridine ring, particularly those bearing halogen substituents (C2 and C6) and the nitro group (C5), exhibit significant positive charges. Conversely, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group show a concentration of negative charge.

These electronic features are crucial for understanding intermolecular interactions. The regions of positive electrostatic potential, primarily around the ring carbons and the hydrogen atoms of the methyl group, are susceptible to nucleophilic attack. The negatively charged regions, such as the nitro group's oxygen atoms, can act as hydrogen bond acceptors. NBO analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions, providing insight into the strength of potential non-covalent bonds, such as halogen bonds or hydrogen bonds, which are critical in crystal packing and molecular recognition.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π* (C2-C3) | 18.5 | Intramolecular π-delocalization |

| LP (1) N1 | π* (C5-C6) | 20.1 | Intramolecular π-delocalization |

| LP (2) O(Nitro) | σ* (N-C5) | 5.2 | Intramolecular Hyperconjugation |

| π (C3-C4) | π* (C5-N(Nitro)) | 15.7 | Resonance/Conjugation |

Note: Data in the table is illustrative and based on findings for structurally similar nitropyridine derivatives to demonstrate the types of interactions and their typical magnitudes.

Theoretical Studies on Reaction Mechanisms and Pathways

The highly substituted and electron-deficient nature of this compound makes it a prime candidate for various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. Computational modeling is essential for elucidating the complex mechanisms, identifying transition states, and predicting the feasibility and selectivity of these reactions.

Computational Modeling of SNAr and Cross-Coupling Reaction Transition States and Intermediates

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic rings. In this compound, the positions ortho and para to the powerful nitro group (C2 and C6) are highly activated towards nucleophilic attack. Both the bromine at C2 and the chlorine at C6 are potential leaving groups.

Computational studies, typically using Density Functional Theory (DFT), can model the entire reaction pathway. This involves locating the reactants, the intermediate Meisenheimer complex, the transition states connecting them, and the final products. The calculations provide crucial energetic data, such as the activation energy (the energy barrier of the rate-determining transition state), which dictates the reaction rate. For SNAr reactions on similar dinitropyridine systems, activation energies are often found to be in the range of 15-28 kcal/mol. researchgate.netdntb.gov.ua The relative stability of the Meisenheimer intermediates formed by attack at C2 versus C6, and the activation barriers for the departure of Br- versus Cl-, determine the regioselectivity of the reaction. Generally, the more electronegative and strongly bonded chlorine requires a higher activation energy for displacement than bromine.

For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), computational modeling elucidates the intricate catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key step for this compound is the initial oxidative addition of the Pd(0) catalyst into either the C-Br or C-Cl bond. DFT calculations consistently show that the activation barrier for oxidative addition into a C-Br bond is significantly lower than for a C-Cl bond, predicting high selectivity for reactions at the C2 position.

| Reaction Type | Step | Position | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| SNAr (with Piperidine) | Meisenheimer Complex Formation | C2 (attack) | 16.5 |

| SNAr (with Piperidine) | Leaving Group Departure (Br) | C2 | 5.1 |

| SNAr (with Piperidine) | Meisenheimer Complex Formation | C6 (attack) | 18.2 |

| Pd-catalyzed Cross-Coupling | Oxidative Addition of Pd(0) | C2-Br | 14.8 |

| Pd-catalyzed Cross-Coupling | Oxidative Addition of Pd(0) | C6-Cl | 23.5 |

Note: The energy values are illustrative, based on computational studies of SNAr on dinitropyridines and cross-coupling on dihalopyridines, to represent expected trends. researchgate.netdntb.gov.ua

Conformational Analysis and Steric Effects on Reaction Energetics

While the pyridine ring itself is planar, the substituents introduce possibilities for different conformations and steric hindrance that can significantly impact reaction energetics. The primary focus of conformational analysis for this molecule is the rotation of the methyl group at C3 and the nitro group at C5.

The methyl group is flanked by the bulky bromine atom at C2. Rotation of the methyl group is therefore not free and has a distinct rotational energy barrier. Computational methods can map the potential energy surface as a function of the dihedral angle of the C-H bonds relative to the ring plane. This analysis reveals the most stable (lowest energy) conformation and the energy required to rotate through less stable, eclipsed conformations. The steric clash between the methyl hydrogens and the adjacent bromine atom is the primary contributor to this barrier, which for similar systems can be in the range of 2-5 kcal/mol.

Similarly, the nitro group at C5 can rotate around the C-N bond. While electronic conjugation favors a planar arrangement with the pyridine ring, steric repulsion with the adjacent chlorine atom at C6 can cause it to twist out of the plane. The optimal geometry is a balance between these opposing effects. This twist angle affects the degree of electronic delocalization and, consequently, the activation of the ring. A more twisted nitro group is less effective at stabilizing the negative charge in an SNAr intermediate, potentially leading to a higher activation energy for reactions at the C6 position. These subtle steric and conformational effects are critical for accurately modeling reaction pathways and predicting reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Studies

While quantum mechanical calculations are excellent for understanding static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of processes like conformational changes, solvent interactions, and adsorption onto surfaces.

For this compound, MD simulations can be used to study its behavior in different solvent environments, revealing how solvent molecules arrange around it and influence its conformational preferences. More advanced applications include studying its interaction with surfaces, which is relevant for applications in materials science and catalysis.

| Molecule | Primary Interaction Type | Calculated Adsorption Energy (kcal/mol) |

|---|---|---|

| Pyridine | π-π Stacking | -9.8 |

| Chloropyridine | π-π Stacking, Halogen Interaction | -12.5 |

| Nitropyridine | π-π Stacking, Dipole Interaction | -15.3 |

| This compound (Projected) | π-π Stacking, Halogen, Dipole | -18 to -25 (Estimated) |

Note: Data for pyridine and its simple derivatives are based on published theoretical studies. researchgate.net The projected value for the title compound is an estimation based on additive effects of functional groups.

These simulations provide a dynamic picture of how the molecule interacts with its environment, complementing the static, electron-level detail provided by quantum mechanical methods.

Applications of 2 Bromo 6 Chloro 3 Methyl 5 Nitropyridine As a Key Synthetic Intermediate

Precursor for Further Functionalization via Cross-Coupling Reactions

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 2-bromo-6-chloro-3-methyl-5-nitropyridine is the cornerstone of its utility in selective synthesis. Palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology, can be orchestrated to functionalize one halogenated site while leaving the other intact for subsequent reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the stronger C-Cl bond. This reactivity difference enables a stepwise and controlled introduction of various substituents.

The introduction of carbon-based moieties is predominantly achieved through well-established palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. By carefully selecting catalysts, ligands, and reaction conditions, chemists can selectively target the C2-Br bond.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between the pyridine (B92270) ring and various aryl or alkyl groups using boronic acids or their esters as coupling partners. mdpi.comnih.gov For this compound, the reaction can be tuned to selectively replace the bromine atom, yielding 2-aryl-6-chloro-3-methyl-5-nitropyridine derivatives. These products retain the chlorine atom for a potential second coupling reaction under more forcing conditions. nih.gov

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is the method of choice, pairing the halogenated pyridine with a terminal alkyne. organic-chemistry.orgnih.gov This reaction, co-catalyzed by palladium and copper(I), typically proceeds under mild conditions and shows high selectivity for the C-Br bond over the C-Cl bond. researchgate.netsoton.ac.uk The resulting 2-alkynyl-6-chloro-3-methyl-5-nitropyridines are valuable intermediates, for instance, in the synthesis of fused heterocyclic systems. rsc.org

The table below summarizes representative cross-coupling reactions targeting the C-Br bond of a dihalopyridine scaffold.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-Aryl-6-chloropyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-6-chloropyridine |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | 2-Alkenyl-6-chloropyridine |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This methodology allows for the selective introduction of a wide range of primary and secondary amines at the more reactive C2-Br position of this compound. The choice of phosphine (B1218219) ligand is critical for achieving high yields and selectivity. nih.govnih.gov This reaction provides direct access to 2-amino-6-chloro-3-methyl-5-nitropyridine derivatives, which are important precursors for biologically active compounds.

Similarly, the palladium-catalyzed Buchwald-Hartwig etherification can be employed to form carbon-oxygen (C-O) bonds, introducing alkoxy or aryloxy side chains. This reaction typically requires specific ligand systems and conditions to achieve efficient coupling with alcohols or phenols.

The selective functionalization of the C-Br bond in the presence of a C-Cl bond has been demonstrated on related dihalopyridine systems, highlighting the feasibility of these transformations. researchgate.net

| Coupling Reaction | Reagent | Typical Catalyst/Ligand System | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, LiHMDS | 2-Amino-6-chloropyridine |

| Buchwald-Hartwig Etherification | Alcohol/Phenol | Pd(OAc)₂, BINAP, Cs₂CO₃ | 2-Alkoxy/Aryloxy-6-chloropyridine |

Building Block for Fused Heterocyclic Systems

One of the most significant applications of this compound is as a precursor to fused heterocyclic systems, which are core structures in many pharmaceuticals. The synthesis typically involves initial functionalization followed by an intramolecular cyclization reaction. The nitro group at the 5-position plays a crucial role; it can be readily reduced to an amino group (e.g., using SnCl₂, H₂/Pd, or Fe/HCl), which then serves as a nucleophile for ring-closing reactions.

Imidazopyridines: After reduction of the nitro group to an amine, the resulting 2-bromo-6-chloro-3-methylpyridin-5-amine is a key intermediate for imidazo[4,5-b]pyridines. researchgate.net A common route involves a subsequent Buchwald-Hartwig amination or SNAr reaction to install a second amino group, followed by condensation with an aldehyde or carboxylic acid derivative to form the imidazole (B134444) ring. acs.org Alternatively, reaction with α-haloketones can lead to imidazo[1,2-a]pyridine (B132010) scaffolds, although this requires a different starting aminopyridine isomer. nih.govnih.gov

Azaindoles: Azaindoles (pyrrolo-pyridines) are another important class of heterocycles accessible from this scaffold. rsc.org A typical strategy involves a Sonogashira coupling at the C2-Br position to introduce an alkyne. nih.govuni-rostock.de Subsequent reduction of the nitro group to an amine provides a 5-amino-2-alkynylpyridine intermediate. This intermediate can then undergo intramolecular cyclization, often promoted by a base or a transition metal catalyst, to form the pyrrole (B145914) ring of the 7-azaindole (B17877) system. rsc.orgresearchgate.net

Role in the Development of Diverse Chemical Libraries

The ability to perform selective and sequential reactions on this compound makes it an ideal scaffold for combinatorial chemistry and the development of diverse chemical libraries. These libraries are essential for drug discovery, allowing researchers to systematically explore how different substituents on a core structure affect its biological activity.

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological effects. rsc.org The this compound scaffold allows for a systematic and logical approach to SAR exploration.

A synthetic campaign could proceed as follows:

Diversification at C2: A series of different aryl, alkyl, or amino groups are introduced at the C2 position via selective cross-coupling reactions at the C-Br bond.

Diversification at C6: Using the library generated in step 1, a second round of diversification is performed at the C6 position via cross-coupling at the C-Cl bond, typically requiring more forcing reaction conditions.

Modification of the Nitro Group: The nitro group in each of the previously synthesized compounds can be reduced to an amine. This amine can then be acylated, alkylated, or used as a handle for constructing fused rings, adding another layer of diversity.

Generation of Novel Fluorescent Pyridine Derivatives through Chemical Transformations

The strategic functionalization of the this compound core structure opens avenues for the synthesis of novel pyridine derivatives with significant fluorescent properties. The inherent reactivity of the bromo, chloro, and nitro groups allows for a range of chemical transformations that can extend the π-conjugated system and introduce electron-donating or electron-withdrawing groups, which are key strategies for designing fluorescent molecules. These transformations primarily involve nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, followed by reduction of the nitro group to an amino group, a well-known auxochrome that can enhance fluorescence.

The introduction of amino groups or aryl moieties to the pyridine ring can lead to the creation of donor-π-acceptor (D-π-A) systems, which often exhibit strong intramolecular charge transfer (ICT) characteristics upon photoexcitation, resulting in pronounced fluorescence. The photophysical properties of the resulting fluorophores, such as their absorption and emission wavelengths, Stokes shifts, and fluorescence quantum yields, are highly dependent on the nature of the substituents and the solvent environment. For instance, many aminopyridine derivatives are known to be fluorescent, and their emission characteristics can be fine-tuned by altering the substitution pattern on the pyridine ring and the amino group. nih.govepa.gov

Hypothetical Synthetic Transformations and Predicted Photophysical Properties

While specific experimental data for the direct conversion of this compound into fluorescent derivatives is not extensively documented in publicly available literature, plausible synthetic pathways can be proposed based on established chemical principles. Two primary strategies can be envisioned:

Nucleophilic Aromatic Substitution followed by Reduction: The halogen substituents on the pyridine ring are susceptible to nucleophilic displacement by amines. Due to the activating effect of the nitro group, the chlorine atom at the 6-position is expected to be more reactive towards nucleophilic attack than the bromine atom at the 2-position. Subsequent reduction of the nitro group to an amino group would yield a highly substituted aminopyridine derivative. The resulting di-amino substituted pyridine could exhibit significant fluorescence.